molecular formula C9H11F B1329681 1-Fluoro-4-isopropylbenzene CAS No. 403-39-4

1-Fluoro-4-isopropylbenzene

Cat. No. B1329681
CAS RN: 403-39-4
M. Wt: 138.18 g/mol
InChI Key: XZISOEPNTDOUEA-UHFFFAOYSA-N
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Description

Protonation of Gas-Phase Aromatic Molecules

The study of the fluoronium isomer of protonated fluorobenzene provides insights into the protonation of aromatic molecules in the gas phase. The IR spectrum of this molecule, F-C6H6F(+), shows a strong transition at 3,645 cm(-1) due to the F-H stretch, indicating the formation of a weakly bound ion-dipole complex with HF. Quantum chemical calculations support the experimental data and suggest that protonation at the F atom destabilizes the C-F bond in C6H5F .

Synthesis and Optical Characterisation of Platinum(II) Poly-yne Polymers

The synthesis of a series of 1,4-diethynylbenzene derivatives with various substituents, including fluorine, has been achieved. These derivatives exhibit different intermolecular interactions, such as CCH≡πCC and CC–H≡F hydrogen bonds, depending on the

Scientific Research Applications

Tumor Promotion Studies

1-Fluoro-2,4-dinitrobenzene (DNFB), a related compound to 1-Fluoro-4-isopropylbenzene, has been identified as a potent tumor-promoting agent in mice. Topical application of DNFB, after treatment with 7,12-dimethylbenz[α]anthracene, led to tumor development within four weeks, suggesting a connection between tumor promotion and immune system disturbance in sensitive animals (Bock et al., 1969).

Photochemistry Research

Studies on the photolysis of 1-fluoro-trifluoromethylbenzenes, including 1-fluoro-4-trifluoromethylbenzene, have revealed insights into isomerization quantum yields under various excitation wavelengths in the gas phase. This research contributes to a deeper understanding of the photochemical behaviors of fluorinated compounds (Al-ani, 1973).

Protein Analysis Techniques

1-Fluoro-2,4-dinitrobenzene, another related compound, has been explored for its reaction with cysteine, part of a study on the mechanism of action of alkylating agents. This research is significant for understanding the fungicidal properties and its utility in end-group and sequential analysis of proteins (Burchfield, 1958).

Serum Amino Acids Determination

The interaction of 1-fluoro-2,4 dinitrobenzene with amino acids has been investigated for potential use in serum amino acids assay procedures, showcasing its application in clinical chemistry (Rapp, 1963).

Spectroscopic Analysis

The laser Raman and infrared (i.r.) spectra of liquid 1-fluoro-2,4-dinitrobenzene have been analyzed, providing valuable data for vibrational frequencies and aiding in molecular structure determinations (Ansari & Verma, 1979).

Safety and Hazards

1-Fluoro-4-isopropylbenzene is flammable and may be moderately toxic by inhalation, ingestion, and skin absorption . It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-fluoro-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZISOEPNTDOUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193310
Record name p-Fluorocumene
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Molecular Weight

138.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-isopropylbenzene

CAS RN

403-39-4
Record name 4-Fluorocumene
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Record name 4-Fluorocumene
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Record name 403-39-4
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Record name p-Fluorocumene
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Record name p-fluorocumene
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Record name 4-FLUOROCUMENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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